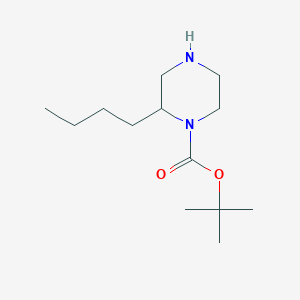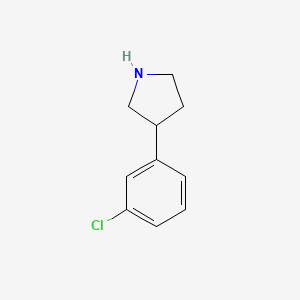
3-(3-Chlorophenyl)pyrrolidine
Descripción general
Descripción
“3-(3-Chlorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H12ClN . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “3-(3-Chlorophenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring attached to a 3-chlorophenyl group . The average mass of the molecule is 181.662 Da .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(3-Chlorophenyl)pyrrolidine” were not found in the available resources, pyrrolidine compounds are known to be versatile in chemical reactions .
Physical And Chemical Properties Analysis
“3-(3-Chlorophenyl)pyrrolidine” is a solid substance . More specific physical and chemical properties were not found in the available resources.
Aplicaciones Científicas De Investigación
Molecular Structure and Conformation
- The chlorophenyl and thiophene rings of molecules related to "3-(3-Chlorophenyl)pyrrolidine" are individually planar, and these compounds often exhibit complex conformations and bonding patterns, contributing to their versatility in chemical synthesis and applications (Ray et al., 1997).
Synthesis and Characterization
- A variety of synthesis methods have been developed for compounds similar to "3-(3-Chlorophenyl)pyrrolidine", demonstrating their potential in the creation of new chemical entities. These methods focus on creating structures with specific conformations and properties (Amirnasr et al., 2001).
Applications in Anticonvulsant Properties
- Certain derivatives of "3-(3-Chlorophenyl)pyrrolidine" have been studied for their anticonvulsant properties, showing effectiveness in models of human tonic-clonic seizures. This highlights the potential use of these compounds in the development of new medications for epilepsy (Kamiński et al., 2013).
Polar Cycloaddition Studies
- The chemistry of pyrrolidines, including "3-(3-Chlorophenyl)pyrrolidine", is significant for modern science. Studies have explored their synthesis through polar cycloaddition, revealing their potential use in various industrial applications such as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Electronic and Optical Properties
- Research on related compounds indicates significant electronic and optical properties, suggesting potential applications in optoelectronics and nonlinear optics. These findings highlight the versatility and functional importance of "3-(3-Chlorophenyl)pyrrolidine" derivatives in material science (Shkir et al., 2018).
Antimicrobial Activity
- Compounds structurally related to "3-(3-Chlorophenyl)pyrrolidine" have shown promising antimicrobial activities, which could be pivotal in the development of new antibacterial and antifungal agents (Sivakumar et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-chlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSUFJMIMCTWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592920 | |
| Record name | 3-(3-Chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)pyrrolidine | |
CAS RN |
914299-59-5 | |
| Record name | 3-(3-Chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-chlorophenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



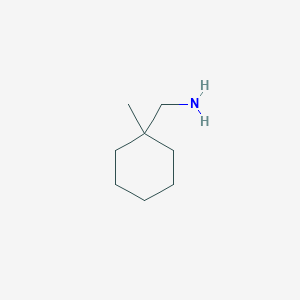
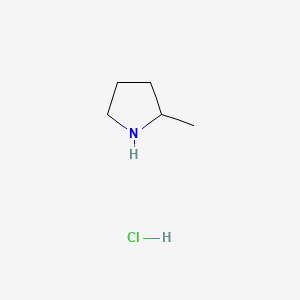

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B1592106.png)
![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1592108.png)
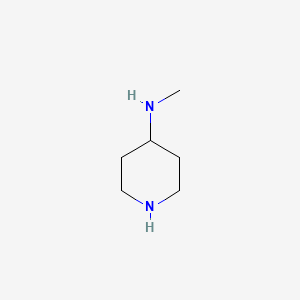
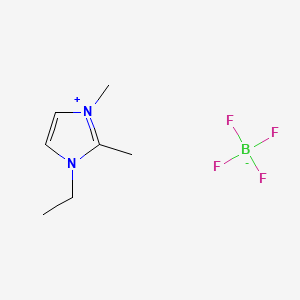
![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1592113.png)
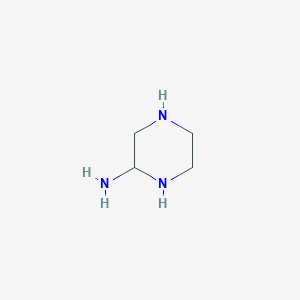
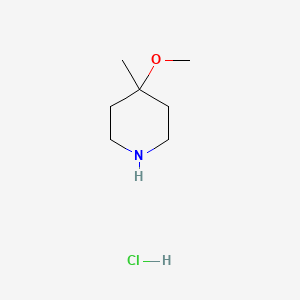

![11-[11-(2-Bromo-2-methylpropanoyl)oxyundecyldisulfanyl]undecyl 2-bromo-2-methylpropanoate](/img/structure/B1592122.png)
